Cas no 1019401-47-8 (N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine)

N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine 化学的及び物理的性質
名前と識別子
-
- N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine
- N1-Benzyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
- 1-N-benzyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
-
- インチ: 1S/C15H15F3N2/c1-20(10-11-5-3-2-4-6-11)14-8-7-12(9-13(14)19)15(16,17)18/h2-9H,10,19H2,1H3
- InChIKey: NZPHPTNYMUQSFS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C=1)N)N(C)CC1C=CC=CC=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 300
- トポロジー分子極性表面積: 29.3
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N040740-125mg |
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine |
1019401-47-8 | 125mg |
$ 230.00 | 2022-06-02 | ||
TRC | N040740-250mg |
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine |
1019401-47-8 | 250mg |
$ 375.00 | 2022-06-02 |
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamineに関する追加情報
N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine (CAS No. 1019401-47-8): An Overview
N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine (CAS No. 1019401-47-8) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a benzene ring substituted with a trifluoromethyl group and two amine functionalities, one of which is N-benzyl and the other N-methyl. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.
The trifluoromethyl group is known for its strong electron-withdrawing effect, which can significantly influence the reactivity and stability of the molecule. This property is particularly useful in the design of drugs where enhanced metabolic stability and improved pharmacokinetic profiles are desired. Additionally, the presence of the benzyl and methyl groups on the amine functionalities provides opportunities for further functionalization and derivatization, enhancing the compound's utility in synthetic chemistry.
Recent research has highlighted the potential applications of N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry explored its use as a precursor for synthesizing inhibitors of specific enzymes involved in cancer pathways. The compound's ability to form stable complexes with metal ions also makes it a promising candidate for use in coordination chemistry and catalysis.
In the context of materials science, N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine has been investigated for its potential in the fabrication of functional polymers and coatings. Its unique electronic properties and chemical stability contribute to its suitability for applications requiring high performance and durability. Researchers at the University of California, Berkeley, have reported on its use in developing conductive polymers for electronic devices, where its trifluoromethyl group enhances charge transport properties.
The synthesis of N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by reductive amination steps. Advances in green chemistry have also led to more environmentally friendly methods for its production, reducing waste and energy consumption.
Safety considerations are paramount when handling this compound. While it is not classified as a hazardous material under current regulations, proper personal protective equipment (PPE) should be used during laboratory operations to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
In conclusion, N1-Benzyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine (CAS No. 1019401-47-8) is a multifaceted compound with a wide range of applications in both medicinal chemistry and materials science. Its unique structural features and chemical properties make it an invaluable tool for researchers and chemists working on innovative solutions in these fields. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological capabilities.
1019401-47-8 (N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine) 関連製品
- 328-74-5(3,5-Di(trifluoromethyl)aniline)
- 91-67-8(N,N-Diethyl-m-toluidine)
- 614-30-2(N-Benzyl-N-methylaniline)
- 368-53-6(3,5-Diaminobenzotrifluoride)
- 450-62-4(7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline)
- 455-14-1(P-trifluoromethylaniline)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 103-32-2(N-Benzylaniline)
- 1805283-38-8(5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)
- 222550-64-3(tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)



